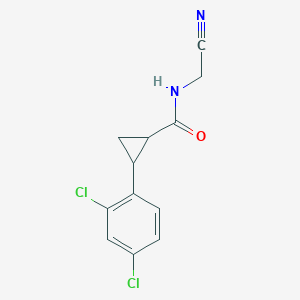

N-(Cyanomethyl)-2-(2,4-dichlorophenyl)cyclopropane-1-carboxamide

描述

N-(Cyanomethyl)-2-(2,4-dichlorophenyl)cyclopropane-1-carboxamide is a synthetic organic compound characterized by the presence of a cyanomethyl group, a dichlorophenyl group, and a cyclopropane carboxamide moiety

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(Cyanomethyl)-2-(2,4-dichlorophenyl)cyclopropane-1-carboxamide typically involves the following steps:

Formation of the cyclopropane ring: This can be achieved through a cyclopropanation reaction, where a suitable alkene is treated with a carbene precursor under appropriate conditions.

Introduction of the dichlorophenyl group: This step involves the substitution of hydrogen atoms on the cyclopropane ring with dichlorophenyl groups, often using a halogenation reaction followed by nucleophilic substitution.

Addition of the cyanomethyl group: The cyanomethyl group can be introduced via a nucleophilic addition reaction, where a suitable cyanide source reacts with an electrophilic carbon center on the cyclopropane ring.

Formation of the carboxamide moiety: This final step involves the conversion of a carboxylic acid or ester intermediate into the carboxamide through an amidation reaction, typically using an amine reagent under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield, purity, and cost-effectiveness. This often includes the use of continuous flow reactors, advanced catalysts, and automated process control systems.

化学反应分析

Types of Reactions

N-(Cyanomethyl)-2-(2,4-dichlorophenyl)cyclopropane-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

Reduction: Reduction reactions can convert the compound into lower oxidation state derivatives, such as amines or alcohols.

Substitution: The dichlorophenyl group can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Hydrolysis: The carboxamide moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

Substitution: Reagents like sodium hydroxide, halogens, and organometallic compounds are commonly employed.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are typically used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, reduction may produce amines or alcohols, substitution can lead to various substituted derivatives, and hydrolysis results in carboxylic acids and amines.

科学研究应用

The compound exhibits potential biological activity due to its structural characteristics, particularly the presence of the dichlorophenyl group, which is known for its reactivity and biological significance. Preliminary studies suggest that N-(Cyanomethyl)-2-(2,4-dichlorophenyl)cyclopropane-1-carboxamide may interact with various biological targets, including enzymes and receptors, making it a candidate for therapeutic applications.

Therapeutic Applications

This compound has been investigated for several therapeutic applications:

- Anticancer Activity : Due to its ability to interact with cellular mechanisms, there is potential for this compound to serve as an anticancer agent.

- Anti-inflammatory Properties : The compound may exhibit anti-inflammatory effects that could be beneficial in treating conditions like arthritis or other inflammatory diseases.

- Neurological Applications : Given its structural similarities to known neuroactive compounds, it may also have implications in neuropharmacology.

Case Studies and Research Findings

Recent studies have highlighted the efficacy of carboxamide derivatives in various biological contexts. For instance:

- A study demonstrated that carboxamide ligands showed significant time and pH dependence on cyanide scavenging in vitro and efficacy in vivo, indicating potential applications in toxicology .

- Research on platinum(II) complexes with carboxamide ligands revealed their ability to scavenge cyanide effectively while exhibiting lower nephrotoxicity compared to traditional treatments .

作用机制

The mechanism of action of N-(Cyanomethyl)-2-(2,4-dichlorophenyl)cyclopropane-1-carboxamide involves its interaction with specific molecular targets and pathways. These may include:

Enzyme inhibition: The compound may inhibit the activity of certain enzymes, leading to altered biochemical pathways.

Receptor binding: It may bind to specific receptors on cell surfaces, triggering a cascade of cellular responses.

DNA interaction: The compound may interact with DNA, affecting gene expression and cellular function.

相似化合物的比较

N-(Cyanomethyl)-2-(2,4-dichlorophenyl)cyclopropane-1-carboxamide can be compared with other similar compounds, such as:

N-(Cyanomethyl)-2-(2,4-dichlorophenyl)cyclopropane-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide.

N-(Cyanomethyl)-2-(2,4-dichlorophenyl)cyclopropane-1-amine: Similar structure but with an amine group instead of a carboxamide.

2-(2,4-Dichlorophenyl)cyclopropane-1-carboxamide: Lacks the cyanomethyl group, resulting in different chemical and biological properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity.

生物活性

N-(Cyanomethyl)-2-(2,4-dichlorophenyl)cyclopropane-1-carboxamide is a cyclopropane derivative that has garnered attention due to its unique chemical structure and potential biological activities. This article explores its synthesis, biological activity, and applications in various fields.

Chemical Structure and Properties

The compound features a cyclopropane ring, a cyanomethyl group, and a dichlorophenyl moiety. Its chemical formula is with a molecular weight of approximately 269.12 g/mol. The compound is classified as an organic amide due to the presence of the amide functional group (-C(=O)N-) and exhibits stability under standard laboratory conditions, although it requires careful handling due to potential reactivity associated with its functional groups .

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Cyclopropane Ring : This can be achieved through cyclopropanation reactions using diazo compounds.

- Introduction of the Cyanomethyl Group : This is usually done via nucleophilic substitution reactions.

- Formation of the Carboxamide Group : Achieved through amidation reactions where an amine reacts with a carboxylic acid derivative.

In industrial settings, continuous flow reactors or batch processes are often employed for scaling up production while optimizing yield and purity.

Antimicrobial Activity

Research has indicated that this compound exhibits significant biological activity against certain bacterial strains. Preliminary tests showed that it is bioactive against the KARI (Ketol-acid reductoisomerase) of Escherichia coli, suggesting potential as an antimicrobial agent .

| Microbial Strain | Activity |

|---|---|

| Escherichia coli | Inhibition observed |

| Staphylococcus aureus | Potential activity (to be confirmed) |

The mechanism by which this compound exerts its biological effects primarily involves its interaction with specific enzymes or receptors. The structural features allow it to bind effectively to biological targets, leading to alterations in their activity or function. Understanding these interactions is crucial for developing therapeutic applications in medicine .

Case Studies

- Study on Antimicrobial Properties : A study conducted on various derivatives of cyclopropane carboxamides demonstrated that compounds similar to this compound showed promising results in inhibiting growth in pathogenic bacteria, indicating its potential use in developing new antibiotics .

- Enzyme Mechanism Probing : In biological research contexts, this compound has been utilized as a probe to study enzyme mechanisms, showcasing its versatility in biochemical applications.

Applications

This compound has potential applications across several fields:

- Pharmaceuticals : Its structural attributes may contribute to the design of drugs targeting specific biological pathways.

- Agriculture : The compound could serve as an intermediate in the synthesis of agrochemicals.

- Chemical Research : It acts as a versatile intermediate for synthesizing more complex molecules due to its reactive nature.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for N-(Cyanomethyl)-2-(2,4-dichlorophenyl)cyclopropane-1-carboxamide, and how can reaction conditions be optimized to minimize side products?

The synthesis typically involves cyclopropanation reactions using precursors like 2-(2,4-dichlorophenyl)cyclopropane-1-carboxylic acid and cyanomethylamine. A coupling agent such as dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) in dichloromethane is recommended to form the carboxamide bond . To optimize yield and purity:

- Monitor reaction progress via thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) .

- Use inert conditions (argon/nitrogen atmosphere) to prevent oxidation of sensitive groups like the cyanomethyl moiety.

- Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures removal of unreacted starting materials .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

Key analytical techniques include:

- Nuclear Magnetic Resonance (NMR) Spectroscopy :

- ¹H NMR to verify substituent integration (e.g., cyclopropane protons at δ 1.2–2.5 ppm, dichlorophenyl aromatic protons at δ 7.0–7.8 ppm).

- ¹³C NMR to confirm carbonyl (C=O) at ~170 ppm and nitrile (C≡N) at ~120 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular formula (e.g., [M+H]⁺ ion for C₁₂H₁₀Cl₂N₂O₂).

- X-ray Crystallography (if crystalline): Resolve 3D conformation, particularly cyclopropane ring strain and spatial arrangement of the dichlorophenyl group .

Advanced Research Questions

Q. What computational strategies can predict the binding affinity of this compound to biological targets?

- Molecular Docking : Use AutoDock Vina to model interactions with receptors (e.g., metabotropic glutamate receptors or cytochrome P450 enzymes). Key parameters:

- Molecular Dynamics (MD) Simulations : GROMACS or AMBER to assess stability of ligand-receptor complexes over 100 ns trajectories. Focus on cyclopropane ring rigidity and dichlorophenyl hydrophobicity .

Q. How can structure-activity relationship (SAR) studies elucidate the role of the cyanomethyl group in biological activity?

- Analog Synthesis : Replace the cyanomethyl group with methyl, ethyl, or acetyl groups to test steric/electronic effects.

- In Vitro Assays : Compare IC₅₀ values in target inhibition (e.g., anti-inflammatory activity via NO production in BV2 microglial cells).

- Example: Cyclopropyl carboxamides with fluorophenyl substituents showed 2–3-fold potency increases over non-cyano analogs .

- Toxicity Profiling : Evaluate cell viability (MTT assay) at concentrations ≤1000 μM to rule out cytotoxicity from the nitrile group .

Q. What experimental and computational methods resolve contradictions in reported biological data for cyclopropane carboxamides?

- Meta-Analysis of Literature : Compare datasets using standardized protocols (e.g., NIH/3T3 cell lines vs. primary cells).

- Dose-Response Reproducibility : Validate activity across multiple assays (e.g., enzyme inhibition vs. whole-cell models).

- Quantum Mechanical (QM) Calculations : Assess electron distribution in the cyclopropane ring using Gaussian 16 (B3LYP/6-31G* level) to explain discrepancies in receptor binding .

Q. Methodological Challenges and Solutions

Q. How can enantiomeric purity of this compound be ensured during synthesis?

- Chiral Resolution : Use chiral HPLC columns (e.g., Chiralpak IA/IB) with hexane/isopropanol mobile phases.

- Asymmetric Synthesis : Employ Evans oxazolidinone auxiliaries or transition-metal catalysts (e.g., Rh₂(OAc)₄) for stereoselective cyclopropanation .

- Circular Dichroism (CD) : Confirm enantiopurity by comparing experimental CD spectra with computed spectra (TD-DFT methods) .

Q. What strategies improve the metabolic stability of this compound in preclinical studies?

- In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat) to identify metabolic hotspots (e.g., CYP450-mediated oxidation of dichlorophenyl).

- Deuterium Labeling : Replace labile hydrogens (e.g., cyclopropane CH₂) with deuterium to slow metabolism (deuterium isotope effect) .

- Prodrug Design : Mask the nitrile group as a tert-butyl carbamate to enhance plasma stability .

属性

IUPAC Name |

N-(cyanomethyl)-2-(2,4-dichlorophenyl)cyclopropane-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10Cl2N2O/c13-7-1-2-8(11(14)5-7)9-6-10(9)12(17)16-4-3-15/h1-2,5,9-10H,4,6H2,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAVBEXWUGAVUDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C(=O)NCC#N)C2=C(C=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。